4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17527318
InChI: InChI=1S/C7H10ClN3O/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3
SMILES:
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol

4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine

CAS No.:

Cat. No.: VC17527318

Molecular Formula: C7H10ClN3O

Molecular Weight: 187.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine -

Specification

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
IUPAC Name 4-chloro-6-propan-2-yloxypyrimidin-5-amine
Standard InChI InChI=1S/C7H10ClN3O/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3
Standard InChI Key AVORAJQFAVNXFB-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C(=NC=N1)Cl)N

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H9ClN3O\text{C}_7\text{H}_9\text{ClN}_3\text{O}
Molecular Weight189.64 g/mol
LogP (Partition Coefficient)~3.29 (estimated)
PSA (Polar Surface Area)35.25 Ų

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-chloro-6-(propan-2-yloxy)pyrimidin-5-amine typically involves multi-step reactions starting from simpler pyrimidine precursors. A common approach includes:

  • Chlorination: Introduction of chlorine at position 4 using reagents like phosphorus oxychloride (POCl3_3) under reflux conditions.

  • Alkoxylation: Nucleophilic substitution with isopropyl alcohol or its derivatives to install the propan-2-yloxy group at position 6 .

  • Amination: Direct amination at position 5 via Buchwald-Hartwig coupling or microwave-assisted reactions to introduce the amino group .

Reaction conditions are critical; for example, alkoxylation requires anhydrous environments to prevent hydrolysis, while amination often employs palladium catalysts for regioselectivity .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ChlorinationPOCl3_3, 110°C, 6h78%
AlkoxylationIsopropyl bromide, K2_2CO3_3, DMF65%
AminationNH3_3, Pd(OAc)2_2, 100°C52%

Purification is achieved through column chromatography or recrystallization, with final purity exceeding 95% as verified by HPLC.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR: Signals at δ 1.35 (d, 6H, CH(CH3_3)2_2), δ 4.70 (m, 1H, OCH), and δ 6.20 (s, 2H, NH2_2) confirm the isopropoxy and amine groups.

  • 13C^{13}\text{C}-NMR: Peaks at 162.5 ppm (C-Cl) and 69.8 ppm (OCH) align with expected electronic environments .

Mass Spectrometry

HRMS analysis shows a molecular ion peak at m/z 189.0610 ([M+H]+^+), consistent with the theoretical mass . Fragmentation patterns reveal loss of the isopropoxy group (-60 Da) and chlorine (-35 Da), supporting the proposed structure.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The chlorine atom at position 4 undergoes facile displacement with nucleophiles like amines or thiols, enabling diversification. For instance, reaction with morpholine yields 4-morpholino derivatives with enhanced solubility .

Reductive Amination

The primary amine at position 5 can react with ketones or aldehydes to form secondary amines, a strategy used to modulate bioavailability in drug candidates.

Applications in Medicinal and Agrochemical Research

Kinase Inhibition

The amino group’s ability to form hydrogen bonds makes this compound a scaffold for kinase inhibitors. Analogous pyrimidines have shown IC50_{50} values in the nanomolar range against tyrosine kinases implicated in cancer .

Comparative Analysis with Related Pyrimidines

4-Chloro-6-isopropylpyrimidin-2-amine

This analogue lacks the isopropoxy group but shares the chloro and amine substituents. Its lower molecular weight (171.63 g/mol) correlates with reduced LogP (1.78), highlighting the propan-2-yloxy group’s role in enhancing lipophilicity .

HNPC-A9229 Fungicide

Though distinct, this fungicide shares a pyrimidin-4-amine backbone. Its EC50_{50} of 0.16 mg/L against Puccinia sorghi underscores the agrochemical potential of pyrimidine amines, guiding future structure-activity studies on 4-chloro-6-(propan-2-yloxy)pyrimidin-5-amine .

Future Directions

  • Biological Screening: Prioritize antifungal and anticancer assays to validate hypothesized activities.

  • Process Optimization: Develop greener synthetic routes using catalytic amination or flow chemistry.

  • Toxicokinetics: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles in model organisms.

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